5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester
Description
CAS No.: 150543-42-3 Molecular Formula: C₁₆H₂₁NO₂ Molecular Weight: 259.35 g/mol This compound features a unique spirocyclic scaffold with a 5-azaspiro[2.4]heptane core, substituted by a phenylmethyl group at the 5-position and an ethyl ester at the 1-carboxylic acid position. Its structural complexity and stereochemical features make it valuable in pharmaceutical synthesis, particularly as a building block for bioactive molecules .
Properties
IUPAC Name |
ethyl 5-benzyl-5-azaspiro[2.4]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-19-15(18)14-10-16(14)8-9-17(12-16)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWLRKKKNGDVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617734 | |
| Record name | Ethyl 5-benzyl-5-azaspiro[2.4]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150543-42-3 | |
| Record name | Ethyl 5-benzyl-5-azaspiro[2.4]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
-
Grignard Reagent Activation : Ethylmagnesium bromide reacts with tetraisopropyl titanate in anhydrous tetrahydrofuran (THF) under nitrogen, generating a reactive titanium intermediate.
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Spirocyclization : The titanium complex facilitates nucleophilic attack on the pyrrolidinone carbonyl, inducing ring expansion and cyclopropane formation.
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Work-up and Isolation : The crude product is extracted with ethyl acetate, washed with brine, and dried to yield 4-benzyl-4-azaspiro[2.4]heptane with a reported yield of 93%.
To adapt this for the target compound, the starting material would require an ethyl ester at the C-1 position. For example, 1-benzylpyrrolidine-2-carboxylic acid ethyl ester could undergo analogous spirocyclization, preserving the ester functionality.
Challenges:
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Steric Hindrance : Bulky substituents (e.g., benzyl groups) may impede cyclopropanation.
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Ester Stability : Grignard reagents may hydrolyze esters, necessitating protective strategies.
Dihalocarbene Cyclopropanation Strategy
Drawing from CN103687489A, this route employs dihalocarbene intermediates to form the cyclopropane ring. The process starts with a pyrrolidine derivative containing an exocyclic alkene.
Synthetic Pathway:
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Ketone to Alkene Conversion : Oxidation of 4-hydroxyproline ethyl ester to a ketone, followed by Wittig olefination or Tebbe reagent treatment, yields the corresponding alkene.
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Cyclopropanation : Reaction with diiodomethane (CHI) and diethylzinc (EtZn) generates a dihalogenated cyclopropane intermediate.
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Hydrodehalogenation : Reductive elimination using agents like Red-Al removes halogen atoms, furnishing the spirocyclic product.
Optimization Data:
| Step | Reagents | Yield |
|---|---|---|
| Alkene Formation | Wittig (PhP=CH) | 58% |
| Cyclopropanation | CHI, EtZn | 60% |
| Hydrodehalogenation | Red-Al | 94% |
Modification for Target Compound : Introducing a benzyl group at the nitrogen and an ethyl ester at C-1 would require starting with 1-benzyl-4-oxo-pyrrolidine-2-carboxylic acid ethyl ester .
Reductive Amination and Cyclization Method
CN113292479A outlines a multi-step sequence involving nitrile reduction and ring closure, adaptable for the target molecule.
Protocol Overview:
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Nitrile-Alkylation : Cyclopropyl nitrile reacts with ethylene oxide under strong base (e.g., LDA) to form 1-(2-hydroxyethyl)cyclopropanecarbonitrile .
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Nitrile Reduction : Lithium aluminum hydride (LiAlH) reduces the nitrile to a primary amine, yielding 2-(1-aminomethylcyclopropyl)ethanol .
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Benzylation and Cyclization : The amine is protected with a benzyl group, followed by base-mediated cyclization to form the spirocyclic core.
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Esterification : The carboxylic acid is converted to an ethyl ester using ethanol and catalytic acid.
Critical Parameters:
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Base Selection : Strong bases like LiHMDS ensure efficient cyclization.
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Temperature Control : Reactions proceed optimally at -78°C to 30°C to minimize side reactions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Drug Development
One of the most notable applications of 5-AHA is its role as an intermediate in the synthesis of antiviral agents, particularly those targeting the hepatitis C virus (HCV). Compounds derived from 5-AHA have shown promise as inhibitors of the NS5A protein, which is crucial for the viral replication process. Research indicates that derivatives of this compound can effectively inhibit HCV replication, making them valuable in the development of new antiviral therapies .
Potential in Cancer Therapy
Emerging studies suggest that 5-AHA may also have applications in oncology. The compound’s unique spirocyclic structure could lead to the development of novel therapeutic agents targeting various cancers. Its biological activity is currently under investigation, with preliminary findings indicating potential efficacy against certain cancer cell lines.
Neurodegenerative Disorders
Research is ongoing into the potential neuroprotective effects of 5-AHA and its derivatives. The structural features of the compound may contribute to interactions with biological macromolecules involved in neurodegenerative diseases, although specific mechanisms and efficacy are still being explored .
Material Science Applications
Development of Liquid Crystals and Polymers
The rigid structure of 5-AHA lends itself to applications in material science, particularly in the design of liquid crystals and polymers. Its unique properties may allow for the creation of materials with specific optical or mechanical characteristics, which are essential in various industrial applications.
Organic Synthesis
Versatile Building Block
5-AHA serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups (carboxylic acid and amine) enable further chemical modifications, making it a valuable starting material in organic synthesis. This versatility is particularly beneficial for researchers looking to develop new compounds with tailored properties .
Case Study 1: Synthesis of HCV Inhibitors
A study highlighted the synthesis of several derivatives from 5-AHA that demonstrated significant inhibitory effects against HCV NS5A protein. The research utilized various synthetic pathways to modify the core structure, resulting in compounds with improved potency and selectivity against the virus .
Case Study 2: Neuroprotective Studies
Research investigating the neuroprotective potential of 5-AHA derivatives showed promising results in preclinical models of neurodegeneration. These studies focused on the compound's ability to modulate pathways involved in neuronal survival and apoptosis, suggesting a potential therapeutic role in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which 5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Structural Analogs with Modified Spiro Rings
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 5-Azaspiro[2.5]octane-1-carboxylic acid, ethyl ester | 1590372-42-1 | C₁₀H₁₇NO₂ | 183.25 | Larger spiro ring ([2.5] vs. [2.4]) |
| 5-Azaspiro[2.3]hexane-1-carboxylic acid, ethyl ester (trifluoroacetate salt) | 2567497-71-4 | C₁₀H₁₄F₃NO₄ | 269.22 | Smaller spiro ring ([2.3]); trifluoroacetate ion |
| 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid | 150543-37-6 | C₁₅H₁₇NO₄ | 275.30 | Benzyloxycarbonyl (Cbz) protecting group |
Key Observations :
- Spiro Ring Size : The [2.4]heptane system in the target compound balances steric constraints and synthetic accessibility compared to larger ([2.5]octane) or smaller ([2.3]hexane) analogs. Smaller rings may increase strain, while larger rings reduce reactivity .
- Substituents: The phenylmethyl group in the target compound enhances lipophilicity compared to the trifluoroacetate salt (more polar) or Cbz-protected analogs (labile under hydrogenolysis) .
Functional Group Modifications
| Compound Name | CAS No. | Functional Group | Applications/Stability Notes |
|---|---|---|---|
| (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid | 1129634-44-1 | Boc-protected amine | Stable in acidic conditions; used in peptide synthesis |
| 5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride | 150516-39-5 | Hydrochloride salt | Improved solubility in aqueous media |
| 5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid | 1268519-54-5 | Boc-protected carboxylic acid | Enhanced stability for solid-phase synthesis |
Key Observations :
- Protecting Groups : Boc and Cbz derivatives are preferred for amine/carboxylic acid protection during multistep syntheses, whereas the ethyl ester in the target compound is more readily hydrolyzed under basic conditions .
- Salt Forms : Hydrochloride salts (e.g., 150516-39-5) improve bioavailability in drug formulations compared to neutral esters .
Physicochemical Properties
| Property | Target Compound (150543-42-3) | 5-Azaspiro[2.5]octane-1-carboxylic acid, ethyl ester (1590372-42-1) | (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (1129634-44-1) |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.1 | 1.8 |
| Water Solubility | Low (lipophilic) | Moderate | Low (Boc group reduces polarity) |
| Synthetic Utility | Intermediate for APIs | Building block for macrocycles | Protected intermediate for peptides |
Biological Activity
5-Azaspiro[2.4]heptane-1-carboxylic acid, 5-(phenylmethyl)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 205.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Structural Characteristics
The spirocyclic structure of the compound contributes to its biological activity by providing a rigid framework that may enhance receptor binding affinity and selectivity. The presence of the azaspiro moiety is particularly notable for its interactions with various biological targets.
Pharmacological Properties
Research indicates that 5-Azaspiro[2.4]heptane derivatives exhibit diverse pharmacological activities, including:
- Dopamine Receptor Modulation : Some derivatives have been identified as selective antagonists for dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders. For instance, a study highlighted that specific isomers demonstrated significant affinity for D3 receptors, with Ki values in the nanomolar range .
- Antiviral Activity : The compound has shown potential as a precursor in the synthesis of antiviral agents, such as ledipasvir, which is used in the treatment of hepatitis C virus (HCV) infections .
- Cytotoxicity : Preliminary cytotoxicity assays have indicated that certain derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology .
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-Azaspiro[2.4]heptane derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The introduction of various substituents on the phenyl ring has been shown to modulate receptor affinity and selectivity. For example, compounds with electron-donating groups exhibited enhanced D3 receptor binding compared to their electron-withdrawing counterparts .
- Stereochemistry : The stereochemical configuration of the azaspiro framework significantly influences biological activity. Studies have demonstrated that specific enantiomers possess markedly different pharmacological profiles .
Case Studies
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Dopamine Receptor Antagonism :
- A study investigated the effects of several 5-Azaspiro[2.4]heptane derivatives on D3 receptor activity. The results indicated that certain compounds exhibited high selectivity and potency, making them promising candidates for further development as therapeutic agents for conditions like schizophrenia and drug addiction .
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Antiviral Compound Development :
- Research focused on synthesizing derivatives of 5-Azaspiro[2.4]heptane as potential antiviral agents against HCV. The study found that modifications to the carboxylic acid moiety significantly impacted antiviral efficacy, leading to the identification of lead compounds with improved bioavailability and potency .
Table 1: Summary of Biological Activities
| Compound Name | Target | Activity | Ki (nM) | Reference |
|---|---|---|---|---|
| Compound A | D3R | Antagonist | 12 | |
| Compound B | HCV | Antiviral | N/A | |
| Compound C | Cancer Cells | Cytotoxicity | IC50 = 25 µM |
Table 2: Structure-Activity Relationships
Q & A
Q. What are the common synthetic routes for 5-azaspiro[2.4]heptane-1-carboxylic acid derivatives?
Methodological Answer: A typical synthesis involves multi-step functionalization of the spirocyclic core. For example, in Example 440 of EP 4,374,877 A2, the title compound was synthesized via sequential alkylation and esterification. Key steps include:
- Spirocycle Formation : Cyclization of precursors under basic conditions.
- Esterification : Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine).
- Purification : HPLC with trifluoroacetic acid (TFA)-modified mobile phases (retention time: 1.40 min) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- LCMS : Confirms molecular weight via m/z 861.4 [M+H]⁺, with electrospray ionization (ESI) in positive mode .
- HPLC : Reverse-phase chromatography (C18 column) using TFA-containing mobile phases ensures purity (>98%) .
- NMR : For structural elucidation, ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves spirocyclic protons (δ 1.2–3.5 ppm) and ester carbonyl signals (δ ~170 ppm) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group.
- Light Sensitivity : Protect from UV light to avoid degradation of the spirocyclic system.
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation .
Advanced Research Questions
Q. How to resolve enantiomers of spirocyclic azaspiro compounds?
Methodological Answer: Chiral separation techniques include:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phases.
- Derivatization : Introduce chiral auxiliaries (e.g., (S)-tert-butyl carbamate, CAS 127199-45-5) to enhance diastereomeric resolution .
- Stereoselective Synthesis : Asymmetric catalysis (e.g., Pd-mediated cross-coupling) to directly generate enantiopure spirocycles .
Q. What analytical challenges arise in quantifying impurities in this compound?
Methodological Answer:
- Co-Eluting Peaks : Use UPLC with charged surface hybrid (CSH) columns to separate structurally similar byproducts (e.g., tert-butyl esters).
- Impurity Profiling : Pharmacopeial guidelines (USP/EP) require limits for individual impurities (<0.5%) and total impurities (<2.0%) using relative retention time (RRT) calibration .
- Mass Spectrometry : High-resolution MS (HRMS) identifies trace impurities via exact mass matching (e.g., m/z 230.27 for ethyl ester derivatives) .
Q. How does the spirocyclic system influence reactivity in medicinal chemistry applications?
Methodological Answer:
- Conformational Rigidity : The spiro[2.4]heptane core restricts rotational freedom, enhancing target binding (e.g., protease inhibition in antiviral drugs like ledipasvir) .
- Metabolic Stability : The spirocyclic structure reduces oxidative metabolism, improving pharmacokinetic profiles.
- Derivatization Strategies : Substituents at the 5-position (e.g., benzyl, tert-butyl) modulate solubility and bioavailability. For example, potassium salts of 5-azaspiro dicarboxylic acids enhance water solubility for parenteral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
